molecular formula C23H39NO2 B10767430 S-2 Methanandamide

S-2 Methanandamide

Cat. No.: B10767430
M. Wt: 361.6 g/mol
InChI Key: HTNMZCWZEMNFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2 Methanandamide involves the reaction of arachidonic acid with 2-hydroxypropylamine under specific conditions to form the desired amide. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the S-enantiomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high enantiomeric purity. The compound is often produced in solution form, typically in ethanol, to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions: S-2 Methanandamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can result in the saturation of double bonds .

Scientific Research Applications

S-2 Methanandamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of cannabinoid receptor agonists.

    Biology: The compound is employed in research on the endocannabinoid system and its role in various physiological processes.

    Medicine: this compound is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.

Mechanism of Action

S-2 Methanandamide exerts its effects primarily through its interaction with cannabinoid receptors, particularly the cannabinoid receptor 1. Upon binding to this receptor, it activates a series of intracellular signaling pathways that lead to various physiological responses. The compound also influences the release of neurotransmitters and modulates ion channel activity, contributing to its overall effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher potency and metabolic stability compared to anandamide. Its chiral nature also allows for more selective interactions with cannabinoid receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)

InChI Key

HTNMZCWZEMNFCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O

Origin of Product

United States

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